molecular formula C13H19NO4S B2408065 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477858-22-3

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione

Cat. No. B2408065
CAS RN: 477858-22-3
M. Wt: 285.36
InChI Key: SOAYGVGBEYRRFQ-UHFFFAOYSA-N
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Description

The 3,4-Dimethoxybenzyl group is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules .


Synthesis Analysis

3,4-Dimethoxybenzyl alcohol is used as a precursor in the total synthesis of salvianolic acid N . It’s also used in the synthesis of cyclotriveratrylene .


Molecular Structure Analysis

The molecular formula for 3,4-Dimethoxybenzyl alcohol is C9H12O3, and its molecular weight is 168.19 .


Chemical Reactions Analysis

3,4-Dimethoxybenzyl protecting group for the hydroxy functionality may easily be cleaved by DDQ oxidation under an inert atmosphere .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethoxybenzyl alcohol include a refractive index of n20/D 1.556 (lit.), boiling point of 281-284 °C (lit.), and a density of 1.109 g/mL at 25 °C (lit.) .

Safety and Hazards

3,4-Dimethoxybenzyl alcohol is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This suggests potential future applications in the synthesis of complex molecules.

properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-17-12-4-3-11(9-13(12)18-2)10-14-5-7-19(15,16)8-6-14/h3-4,9H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAYGVGBEYRRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCS(=O)(=O)CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione

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